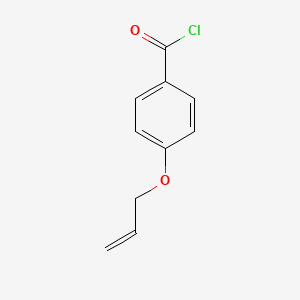

4-Allyloxybenzoyl chloride

Descripción general

Descripción

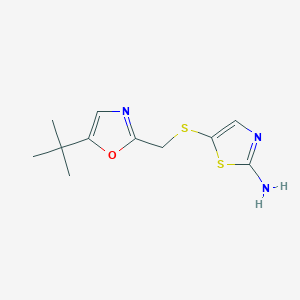

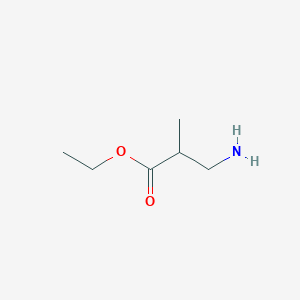

4-Allyloxybenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a colorless to light yellow liquid that is used in various scientific research applications. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Aplicaciones Científicas De Investigación

1. Molecularly Imprinted Polymers

4-Hydroxy benzoic acid (4HA), a metabolite of Paraben, is used as a preservative in cosmetics, pharmaceuticals, personal care products, and food industries. Research on molecularly imprinted polymers using ionic liquids (ILMIPs) @ graphene oxide (GO) composites has been conducted for removing these emerging contaminants (ECs). This involves the synthesis of stable template-monomer complexes (TMC) with 4HA, an important parameter for creating imprinted sites for higher efficiency of these composites. Theoretical and experimental studies, including Density Functional Theory (DFT) and simulated and experimental IR spectra, are utilized in this research (Das, Wankhade, & Kumar, 2021).

2. Homogeneous Synthesis of Cellulose Benzoates

The ionic liquid 1-allyl-3-methylimidazolium chloride (AmimCl) is studied for synthesizing cellulose benzoates through homogeneous acylation of dissolved cellulose with benzoyl chlorides. This process, which occurs without catalysts, can achieve cellulose benzoates with varying degrees of substitution under mild conditions. It includes the synthesis of regioselectively substituted mixed cellulose esters and demonstrates the recyclability of AmimCl as a reaction medium (Zhang et al., 2009).

3. Detection of Estrogens in Biological Fluids

A procedure for determining estrogens in biological fluids using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization has been developed. This involves reagents like 4-nitrobenzoyl chloride and 4-nitrobenzenesulfonyl chloride for increasing detection responses. This method allows for reproducible and accurate quantification of estrogens, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).

4. Chiral Stationary Phases in Chromatography

Research on large-rim-tethered permethyl-substituted β-cyclodextrin polysiloxanes for use as chiral stationary phases in open tubular column chromatography has been conducted. This involves the production of compounds like 3-O-(p-Allyloxybenzoyl)heptakis(2,6-di-O-methyl)-β-cyclodextrin and its derivatives, leading to efficient enantiomeric separations of various chiral solutes (Yi et al., 1994).

5. Activating Hydroxyl Groups of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride has been used as an activating agent for the covalent attachment of biologicals to various solid supports. This reagent reacts rapidly with primary or secondary hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. The activated solid support can be used immediately or preserved for several months without loss of activity (Chang et al., 1992).

Propiedades

IUPAC Name |

4-prop-2-enoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVIVUKHYHNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472824 | |

| Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyloxybenzoyl chloride | |

CAS RN |

36844-51-6 | |

| Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)

![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)